molecular formula C17H15BrN2OS B2778636 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide CAS No. 2034617-66-6

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide

Cat. No.: B2778636
CAS No.: 2034617-66-6
M. Wt: 375.28
InChI Key: ZXSHCSWROUKAPD-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide is a compound that belongs to the class of heterocyclic compounds. It features a benzo[b]thiophene moiety, which is a sulfur-containing aromatic ring, and a brominated nicotinamide group.

Scientific Research Applications

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of benzo[b]thiophene derivatives with brominated nicotinamide under specific conditions. For instance, the reaction might involve the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating and refluxing .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate these transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted nicotinamides .

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[b]thiophene derivatives and brominated nicotinamides. Examples are:

Uniqueness

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide is unique due to its specific combination of a benzo[b]thiophene moiety and a brominated nicotinamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS/c1-11(20-17(21)12-7-14(18)9-19-8-12)6-13-10-22-16-5-3-2-4-15(13)16/h2-5,7-11H,6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSHCSWROUKAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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